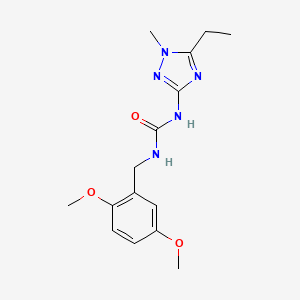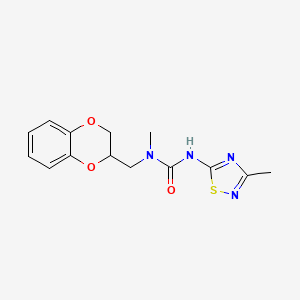![molecular formula C20H26N4O B5904092 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide, also known as CPI-613, is a novel anticancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
作用机制
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide targets the TCA cycle enzymes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of cancer cell metabolism. This results in the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide also inhibits the anti-apoptotic protein Bcl-2, further promoting cancer cell death.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have a selective effect on cancer cells, sparing normal cells. It also has a synergistic effect with chemotherapy and radiation therapy, enhancing their anticancer properties. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been found to reduce tumor growth and metastasis in preclinical studies and has shown promising results in clinical trials.
实验室实验的优点和局限性
The advantages of N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide for lab experiments include its selective effect on cancer cells, its synergistic effect with chemotherapy and radiation therapy, and its potential as an adjunct therapy for cancer treatment. The limitations include the need for further studies to determine its optimal dosage and administration route, as well as its potential toxicity and side effects.
未来方向
For N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide research include investigating its potential for combination therapy with other anticancer agents, determining its optimal dosage and administration route, and exploring its potential use in other types of cancer. Further studies are also needed to determine its long-term safety and efficacy in cancer treatment.
合成方法
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide is synthesized through a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propylamine followed by coupling with acryloyl chloride. The resulting compound is then reduced to yield N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide.
科学研究应用
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively studied for its anticancer properties in various types of cancer, including pancreatic, lung, and leukemia. It has been shown to inhibit the TCA cycle enzymes, leading to the disruption of cancer cell metabolism and inducing apoptosis. N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
属性
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-13-17-7-4-5-9-19(17)24(14)12-10-20(25)21-11-6-8-18-15(2)22-23-16(18)3/h4-5,7,9,13H,6,8,10-12H2,1-3H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFEDRMDYQQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5904019.png)

![2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
![2-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)benzoic acid](/img/structure/B5904045.png)
![N-(2-fluoro-5-methylphenyl)-N'-[3-(pyridin-3-ylamino)propyl]succinamide](/img/structure/B5904063.png)
![2-[(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B5904068.png)

![2-methoxy-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)phenol](/img/structure/B5904077.png)

![4-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5904084.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5904093.png)
![5-{[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-2-methoxypyrimidine](/img/structure/B5904098.png)
amino]methyl}-2-furyl)methanol](/img/structure/B5904102.png)
![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)